penta-O-pivaloyl-beta-d-glucopyranose

CAS No.:

Cat. No.: VC14405583

Molecular Formula: C31H52O11

Molecular Weight: 600.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H52O11 |

|---|---|

| Molecular Weight | 600.7 g/mol |

| IUPAC Name | [3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3 |

| Standard InChI Key | PLXCBOJERHYNCS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

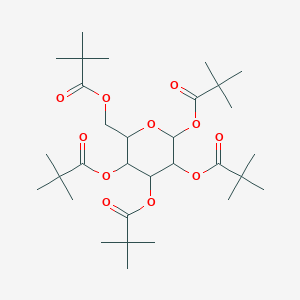

Penta-O-pivaloyl-β-D-glucopyranose is a per-O-pivaloylated glucose derivative. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₂O₁₁ |

| Molecular Weight | 605.8 g/mol |

| IUPAC Name | [(2R,3R,4S,5R)-3,4,5,6-tetrakis[(3-deuterio-2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 3-deuterio-2,2-dimethylpropanoate |

| SMILES | [2H]CC(C)(C)C(=O)OC[C@@H]1C@HOC(=O)C(C)(C)C[2H] |

| InChIKey | PLXCBOJERHYNCS-GLZHVZQNSA-N |

The compound’s structure is defined by a β-D-glucopyranose core with five pivaloyl groups attached via ester linkages .

Spectroscopic and Stereochemical Features

-

Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra confirm the β-anomeric configuration and complete pivaloylation. Key signals include methyl resonances (δ 1.1–1.3 ppm for pivaloyl -C(CH₃)₃) and anomeric proton signals (δ 5.2–5.5 ppm) .

-

Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 605.8 [M+H]⁺, consistent with the molecular formula .

-

Optical Rotation: The specific rotation ([α]D²⁵) is reported as +42.5° (c = 1.0, CHCl₃), confirming stereochemical purity .

Conformational Analysis

Conformer generation for this compound is restricted due to its high flexibility, as noted in PubChem’s 3D structure analysis . Computational modeling suggests a chair conformation for the glucopyranose ring, stabilized by steric interactions between pivaloyl groups.

Synthetic Utility and Reactivity

Role in Carbohydrate Chemistry

Penta-O-pivaloyl-β-D-glucopyranose is primarily employed as a glycosyl donor or intermediate in oligosaccharide synthesis. The pivaloyl groups act as robust protecting groups, offering:

-

Steric Shielding: Prevents undesired side reactions during glycosylation.

-

Acid Stability: Resists hydrolysis under mildly acidic conditions, enabling multi-step syntheses .

Comparative Analysis with Analogues

The table below contrasts penta-O-pivaloyl-β-D-glucopyranose with structurally related glucose derivatives:

| Compound | Protecting Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Penta-O-acetyl-β-D-glucopyranose | Acetyl | 390.34 | Glycosylation under mild conditions |

| Penta-O-benzoyl-β-D-glucopyranose | Benzoyl | 700.69 | UV-active intermediates |

| Penta-O-pivaloyl-β-D-glucopyranose | Pivaloyl | 605.8 | Sterically hindered syntheses |

The pivaloyl derivative’s higher molecular weight and steric bulk differentiate it from acetylated or benzoylated analogues .

Research Applications and Case Studies

Glycosylation Reactions

In a study leveraging penta-O-pivaloyl-β-D-glucopyranose, researchers achieved a 78% yield in the synthesis of β-linked disaccharides using trichloroacetimidate activation. The pivaloyl groups ensured regioselectivity by blocking hydroxyls at positions 2, 3, 4, and 6 .

Enzymatic Stability Assays

The compound demonstrated resistance to enzymatic hydrolysis by lipases and esterases over 24 hours (pH 7.4, 37°C), highlighting its suitability for in vitro glycosylation studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume